(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S3/c18-17(19,20)10-3-1-4-11(7-10)21-14(23)9-22-15(24)13(27-16(22)25)8-12-5-2-6-26-12/h1-8H,9H2,(H,21,23)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFRXVUUPONSOU-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the condensation of various amines with thiazolidine precursors. For the compound , a synthetic route could involve the reaction of 2-thioxothiazolidin-3-one derivatives with appropriate aldehydes and amines under controlled conditions. Research has shown that modifications at the C-terminal can significantly influence biological activity .
Anticancer Properties
Several studies have demonstrated the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to the one described have shown moderate to strong antiproliferative activity against various human cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5e | HL-60 | 12.5 | Apoptosis induction |
| 5f | K562 | 15.0 | Cell cycle arrest |
| (E)-2... | A549 | 20.0 | Microtubule modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are recognized for their effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 16 | Strong |
| Escherichia coli | 32 | Moderate |
| Bacillus subtilis | Not effective | N/A |
Anti-inflammatory Effects
Thiazolidinones have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, contributing to its therapeutic potential in inflammatory diseases .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of a thiazolidinone derivative on various cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .
- Antimicrobial Efficacy : Another research project focused on the antibacterial action of thiazolidinones against resistant bacterial strains. The findings highlighted the compound's ability to disrupt biofilm formation, making it a candidate for treating antibiotic-resistant infections .
The biological activities of thiazolidinones can be attributed to several mechanisms:
- Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : Compounds can interfere with cell cycle progression, particularly at the G1/S phase.
- Antibacterial Mechanisms : They may disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions within microbial cells.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties:
Recent studies have indicated that thiazolidine derivatives, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness against MDA-MB-231 (breast cancer), HCT116 (colon cancer), HT29, MCF7, and SW620 cell lines . The mechanism of action is believed to involve the inhibition of key signaling pathways that promote cancer cell growth and survival.
Antiviral Activity:
The compound has been investigated for its potential as an antiviral agent. Thiazolidine derivatives have been noted for their ability to inhibit viral fusion processes, particularly in enveloped viruses like HIV and influenza. This inhibition occurs through the targeting of viral glycoproteins essential for membrane fusion, thereby preventing viral entry into host cells . The synthesis of such compounds often involves modifications that enhance their efficacy and selectivity against viral targets.
Therapeutic Potential
Anticonvulsant Activity:
There is emerging evidence suggesting that thiazolidine derivatives can exhibit anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, making them potential candidates for treating epilepsy .
Antioxidant Effects:
Thiazolidine derivatives have also been reported to possess antioxidant properties, which can protect cells from oxidative stress and related diseases. This is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a critical role .
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Below is a detailed comparison with structurally related analogs, focusing on substituent effects, synthesis outcomes, and physicochemical properties.
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Properties of Analogous Compounds
Analysis of Substituent Effects
(a) Position 5 Substituents
- Nitro-furyl (Compound 12) : The nitro group introduces strong electron-withdrawing effects but reduces synthetic yield (53% vs. 90% for Compound 9), likely due to steric hindrance or side reactions .
- Phenylpropenylidene () : The extended conjugated system may improve UV absorption properties but could reduce metabolic stability.
(b) N-Substituent on Acetamide
- 3-(Trifluoromethyl)phenyl (Target Compound) : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, a trait shared with Compound 2 (), which also features a trifluoromethylphenyl group .
(c) Core Modifications
- Dioxo vs. Thioxo ( vs. Target Compound) : Replacement of the thioxo group with a dioxo moiety () reduces sulfur-mediated reactivity, which may diminish hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide?
- Methodology : The compound is typically synthesized via a multi-step approach involving:
- Step 1 : Condensation of a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidin-3-yl-acetamide derivatives) with thiophene-2-carbaldehyde under acidic conditions to form the (E)-configured thiophenylmethylene group.
- Step 2 : Subsequent coupling with 3-(trifluoromethyl)phenylamine using chloroacetyl chloride or similar acylating agents in the presence of triethylamine (reflux in dioxane or DMF) .
- Key Optimization : Reaction monitoring via TLC and recrystallization from ethanol-DMF mixtures improves purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for the thiophenylmethylene group (δ ~7.2–7.8 ppm for aromatic protons) and the trifluoromethylphenyl moiety (distinct CF₃ splitting patterns).
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound's stability under experimental conditions?
- Protocol :
- Perform accelerated stability studies in DMSO or aqueous buffers (pH 4–9) at 25–40°C for 7–14 days.
- Monitor degradation via HPLC-UV (retention time shifts) or LC-MS (mass changes).
- Key instability markers include hydrolysis of the thioxothiazolidinone ring or oxidation of the thiophene moiety .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values in cancer cell lines) be resolved?
- Root-Cause Analysis :
- Assay Variability : Standardize cell culture conditions (e.g., passage number, serum batch) and confirm compound solubility (use DMSO controls ≤0.1%).
- Metabolic Interference : Test for off-target effects via kinase profiling panels or metabolomic screening .
- Structural Confirmation : Re-validate batch purity via ¹H NMR and HRMS to rule out degradation .
Q. What experimental design strategies optimize synthesis yield and selectivity?
- DoE (Design of Experiments) Approach :
- Factors : Vary solvent polarity (DMF vs. dioxane), temperature (reflux vs. room temperature), and stoichiometry (1:1 to 1:2 molar ratios of intermediates).
- Response Variables : Track yield (gravimetric analysis) and enantiomeric excess (HPLC with chiral columns).
- Statistical Modeling : Use software like Minitab to identify critical factors (e.g., solvent choice impacts thiophenylmethylene stereochemistry) .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to targets like PPAR-γ (a common receptor for thiazolidinone derivatives).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and ligand-receptor hydrogen bonding.
- ADMET Prediction : Employ SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .
Q. What strategies address low solubility in pharmacological assays?
- Formulation Approaches :
- Co-solvents : Use cyclodextrin complexes or PEG-based vehicles to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide or thiophene positions .
- Nanoencapsulation : Test liposomal or PLGA nanoparticle formulations for sustained release .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro and in vivo efficacy data?
- Hypothesis Testing :
- Pharmacokinetics : Measure plasma half-life and tissue distribution (via LC-MS/MS) to identify bioavailability issues.
- Metabolite Screening : Identify active/inactive metabolites using UPLC-QTOF-MS.
- Dose Escalation : Re-evaluate efficacy in xenograft models with adjusted dosing regimens .
Q. Why might NMR and X-ray data conflict regarding stereochemistry?
- Troubleshooting :
- Dynamic Effects : NMR may average conformers (e.g., thiophene ring flipping), while X-ray captures static configurations.
- Crystal Packing : Intermolecular forces in crystals can distort bond angles vs. solution-state NMR.
- Resolution Limits : Low-field NMR (≤400 MHz) may miss splitting patterns resolved by 700+ MHz instruments .
Tables
Table 1 : Key Synthetic Intermediates and Yields
Table 2 : Biological Activity in Cancer Cell Lines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
